molecular formula C12H10N2S B2406734 5-(3-Amino-4-methylphenyl)thiophene-2-carbonitrile CAS No. 1871611-18-5

5-(3-Amino-4-methylphenyl)thiophene-2-carbonitrile

Cat. No.: B2406734
CAS No.: 1871611-18-5
M. Wt: 214.29
InChI Key: UFKHVWMLKUHOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Amino-4-methylphenyl)thiophene-2-carbonitrile can be achieved through several methods. . This method typically requires the use of a base, such as sodium ethoxide, and is conducted under reflux conditions.

Another method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as the sulfurizing agent . This reaction is carried out under an inert atmosphere and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Gewald reaction due to its efficiency and relatively mild reaction conditions. The use of continuous flow reactors can enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Amino-4-methylphenyl)thiophene-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives where the carbonitrile group is converted to an amine.

    Substitution: Halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-(3-Amino-4-methylphenyl)thiophene-2-carbonitrile is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions . The presence of the amino and carbonitrile groups may enhance its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Amino-4-methylphenyl)thiophene-2-carboxamide
  • 5-(3-Amino-4-methylphenyl)thiophene-2-carboxylic acid
  • 5-(3-Amino-4-methylphenyl)thiophene-2-methanol

Uniqueness

5-(3-Amino-4-methylphenyl)thiophene-2-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its carboxamide, carboxylic acid, and methanol analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

5-(3-amino-4-methylphenyl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2S/c1-8-2-3-9(6-11(8)14)12-5-4-10(7-13)15-12/h2-6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKHVWMLKUHOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(S2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.